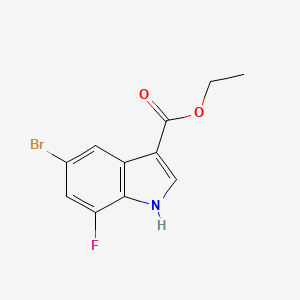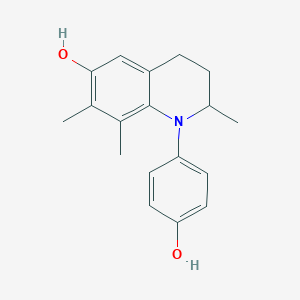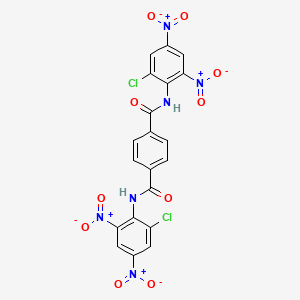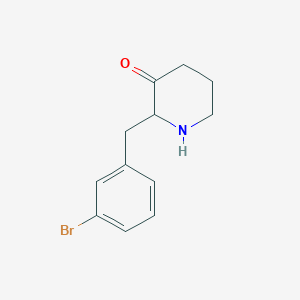
Ethyl 5-Bromo-7-fluoroindole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Bromo-7-fluoroindole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of Ethyl 5-Bromo-7-fluoroindole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Bromination: The indole derivative is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The brominated intermediate is then fluorinated at the 7-position using a fluorinating agent like Selectfluor.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Ethyl 5-Bromo-7-fluoroindole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, the bromine atom can be replaced by an amine group using a palladium-catalyzed Buchwald-Hartwig amination.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 5-Bromo-7-fluoroindole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It is used in the development of organic electronic materials and dyes due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-Bromo-7-fluoroindole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes or interact with receptors to modulate cellular signaling.
Comparaison Avec Des Composés Similaires
Ethyl 5-Bromo-7-fluoroindole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-Bromoindole-3-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 7-Fluoroindole-3-carboxylate: Lacks the bromine atom, which can influence its chemical properties and applications.
Ethyl 5-Chloro-7-fluoroindole-3-carboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological interactions.
The uniqueness of this compound lies in the combined presence of both bromine and fluorine atoms, which can provide distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H9BrFNO2 |
|---|---|
Poids moléculaire |
286.10 g/mol |
Nom IUPAC |
ethyl 5-bromo-7-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)8-5-14-10-7(8)3-6(12)4-9(10)13/h3-5,14H,2H2,1H3 |
Clé InChI |
PNWVWGISYHTMON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C1C=C(C=C2F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11714285.png)


![2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B11714304.png)


![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714334.png)
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)

![N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B11714341.png)
![(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride](/img/structure/B11714348.png)
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
